2,2'-Bis[(methylsulfanyl)methyl]-1,1'-biphenyl
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Overview
Description
2,2’-Bis[(methylsulfanyl)methyl]-1,1’-biphenyl is an organic compound characterized by the presence of two methylsulfanyl groups attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bis[(methylsulfanyl)methyl]-1,1’-biphenyl typically involves the reaction of biphenyl with methylsulfanyl reagents under specific conditions. One common method is the reaction of biphenyl with methylsulfanyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of 2,2’-Bis[(methylsulfanyl)methyl]-1,1’-biphenyl may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2,2’-Bis[(methylsulfanyl)methyl]-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding biphenyl with methyl groups using reducing agents such as lithium aluminum hydride.
Substitution: The methylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Biphenyl with methyl groups.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
2,2’-Bis[(methylsulfanyl)methyl]-1,1’-biphenyl has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 2,2’-Bis[(methylsulfanyl)methyl]-1,1’-biphenyl involves its interaction with molecular targets through its methylsulfanyl groups. These groups can undergo oxidation or reduction, leading to the formation of reactive intermediates that can interact with various biomolecules. The compound’s ability to undergo substitution reactions also allows it to form covalent bonds with target molecules, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bis(methylsulfanyl)acetic acid: Similar structure with acetic acid instead of biphenyl.
2,6-Bis(methylsulfanyl)pyridine: Contains a pyridine ring instead of biphenyl.
Methylsulfanyl-benzene: A simpler structure with a single benzene ring and one methylsulfanyl group.
Uniqueness
2,2’-Bis[(methylsulfanyl)methyl]-1,1’-biphenyl is unique due to its biphenyl core structure, which provides rigidity and stability, and the presence of two methylsulfanyl groups that offer versatile reactivity. This combination of features makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
184839-97-2 |
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Molecular Formula |
C16H18S2 |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
1-(methylsulfanylmethyl)-2-[2-(methylsulfanylmethyl)phenyl]benzene |
InChI |
InChI=1S/C16H18S2/c1-17-11-13-7-3-5-9-15(13)16-10-6-4-8-14(16)12-18-2/h3-10H,11-12H2,1-2H3 |
InChI Key |
DHJZKLQVPDRYER-UHFFFAOYSA-N |
Canonical SMILES |
CSCC1=CC=CC=C1C2=CC=CC=C2CSC |
Origin of Product |
United States |
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